(2Z)-2-(5-bromo-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a brominated phenyl group. The presence of the hydroxyl group and the methylene bridge adds to its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzothiophene core can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-[(5-bromo-2-hydroxyphenyl)methylene]-2,3-dihydro-1-benzothiophen-3-one.
Reduction: Formation of 2-[(5-bromo-2-hydroxyphenyl)methylene]-2,3-dihydro-1-benzothiophen-3-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-chloro-2-hydroxyphenyl)methylene]-2,3-dihydro-1-benzothiophen-3-one
- (2Z)-2-[(5-fluoro-2-hydroxyphenyl)methylene]-2,3-dihydro-1-benzothiophen-3-one
- (2Z)-2-[(5-iodo-2-hydroxyphenyl)methylene]-2,3-dihydro-1-benzothiophen-3-one
Uniqueness
The uniqueness of (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C15H9BrO2S |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H9BrO2S/c16-10-5-6-12(17)9(7-10)8-14-15(18)11-3-1-2-4-13(11)19-14/h1-8,17H/b14-8- |
InChI Key |
KEDNLJYCAVEKIQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2 |
Origin of Product |
United States |
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